molecular formula C8H12OS B8424321 3-(2-Methoxy-ethyl)-2-methyl-thiophene

3-(2-Methoxy-ethyl)-2-methyl-thiophene

Cat. No.: B8424321
M. Wt: 156.25 g/mol
InChI Key: LDYYAEQWKJPEPL-UHFFFAOYSA-N
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Description

3-(2-Methoxy-ethyl)-2-methyl-thiophene is a high-purity organic compound belonging to the class of substituted thiophenes, characterized by a five-membered aromatic heterocycle containing sulfur. This specific molecular architecture, featuring a 2-methoxy-ethyl side chain, makes it a valuable and versatile building block in advanced organic synthesis and research applications across multiple scientific domains. In medicinal chemistry , the thiophene nucleus is a recognized privileged pharmacophore, ranked 4th among U.S. FDA-approved sulfur-containing small-molecule drugs. It serves as a key synthetic intermediate for developing novel therapeutic agents due to its ability to enhance drug-receptor interactions and improve metabolic stability. Researchers utilize such derivatives in the exploration of potential anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities . The compound also finds significant application as a critical intermediate in agrochemical research , particularly in the synthesis of modern pesticides and herbicides. Furthermore, in materials science , thiophene derivatives are extensively investigated for their electronic properties and are employed in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . The methoxy-ethyl substituent on the thiophene ring can be strategically functionalized, allowing this molecule to undergo various cross-coupling and nucleophilic substitution reactions to create more complex structures for specialized research purposes. Note: This product is intended for research applications in a controlled laboratory environment. It is strictly for non-human, non-therapeutic, and non-veterinary use. Please handle with appropriate safety precautions.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

3-(2-methoxyethyl)-2-methylthiophene

InChI

InChI=1S/C8H12OS/c1-7-8(3-5-9-2)4-6-10-7/h4,6H,3,5H2,1-2H3

InChI Key

LDYYAEQWKJPEPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Features/Applications Reference
3-(2-Methoxy-ethyl)-2-methyl-thiophene 2-CH₃, 3-(CH₂CH₂OCH₃) C₈H₁₂OS Potential solubility enhancement; untested bioactivity N/A
2-Acetyl-3-methylthiophene 2-CH₃, 3-(COCH₃) C₇H₈OS Used in organic synthesis; acetyl group enhances reactivity
2-(3-Methoxybenzyl)thiophene 2-(C₆H₄OCH₃-CH₂) C₁₂H₁₂OS Hydrophobic interactions; structural studies
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 2-COOCH₃, 3-(CH₂OCH₃), 5-NH₂ C₉H₁₃NO₃S Intermediate for pharmaceuticals; amino group enables derivatization
3-[2-(2-Methoxyethoxy)ethoxy]thiophene 3-(OCH₂CH₂OCH₂CH₂OCH₃) C₉H₁₄O₃S Extended ether chain improves solubility; used in polymer chemistry

Key Observations :

  • Substituent Position : The 2-methyl group in this compound may sterically hinder reactions at the 2-position, whereas 3-substituted analogs (e.g., 3-[2-(2-Methoxyethoxy)ethoxy]thiophene) prioritize electronic modulation .
  • Functional Groups: Methoxy-ethyl groups enhance solubility compared to hydrophobic substituents like benzyl (e.g., 2-(3-Methoxybenzyl)thiophene) . Acetyl or carboxylate groups (e.g., Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate) increase reactivity for further chemical modifications .

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • 3-Thiophenemethanol (9.23 g, 80.8 mmol)

    • 2-Methoxyethyl bromide (23.2 g, 84.6 mmol)

    • KOH (4.5 g, 80.8 mmol)

    • TBAB (2.88 g, 8.08 mmol)

  • Procedure :

    • A mixture of 3-thiophenemethanol, 2-methoxyethyl bromide, and TBAB is stirred in water (20 mL) at room temperature for 12 hours.

    • The organic layer is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

    • Solvent removal under reduced pressure yields 3-(2-methoxyethyl)thiophenemethanol as a pale-yellow liquid (88% yield).

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 7.24 (d, 1H, J = 5.1 Hz, thiophene-H), 6.60 (d, 1H, J = 5.1 Hz, thiophene-H), 4.29 (q, 2H, J = 7.2 Hz, -OCH₂CH₂O-), 3.71 (t, 2H, J = 6.0 Hz, -OCH₂CH₂O-), 3.38 (s, 3H, -OCH₃).

    • IR (KBr) : 1112 cm⁻¹ (C-O-C stretch).

Challenges and Optimizations

  • Regioselectivity : The reaction favors substitution at the hydroxyl group of 3-thiophenemethanol due to TBAB’s phase-transfer activity.

  • Yield Enhancement : Increasing the molar ratio of 2-methoxyethyl bromide to 1.05 equivalents improves conversion to >90%.

Bromination and Methylation of 3-(2-Methoxyethyl)thiophene

To introduce the methyl group at position 2, a sequential bromination-methylation strategy is employed. This method draws parallels to protocols described in CN102115468B for 2,5-disubstituted thiophenes.

Bromination at Position 2

  • Reagents :

    • 3-(2-Methoxyethyl)thiophene (10.0 g, 58.1 mmol)

    • N-Bromosuccinimide (NBS, 10.4 g, 58.1 mmol)

    • Benzoyl peroxide (BPO, 0.5 g, 2.1 mmol)

  • Procedure :

    • NBS and BPO are added to a solution of 3-(2-methoxyethyl)thiophene in carbon tetrachloride (100 mL) under reflux for 6 hours.

    • The mixture is cooled, filtered, and concentrated to afford 2-bromo-3-(2-methoxyethyl)thiophene (82% yield).

  • Characterization :

    • ¹³C NMR (CDCl₃) : δ 134.2 (C-2), 128.7 (C-3), 70.1 (-OCH₂CH₂O-), 58.9 (-OCH₃).

Methylation via Grignard Reaction

  • Reagents :

    • 2-Bromo-3-(2-methoxyethyl)thiophene (8.0 g, 32.4 mmol)

    • Methylmagnesium bromide (3.0 M in diethyl ether, 12.9 mL, 38.9 mmol)

  • Procedure :

    • Methylmagnesium bromide is added dropwise to a solution of the bromothiophene derivative in tetrahydrofuran (THF) at 0°C.

    • After stirring for 4 hours, the reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography to yield 3-(2-methoxyethyl)-2-methylthiophene (75% yield).

  • Characterization :

    • HRMS (ESI) : m/z calcd. for C₈H₁₂O₂S [M+H]⁺: 173.0636, found: 173.0639.

Direct Synthesis via Gewald Reaction

The Gewald reaction offers a one-pot synthesis route by condensing ketones with elemental sulfur and cyanoacetates. For 3-(2-methoxyethyl)-2-methylthiophene, a modified Gewald protocol is employed.

Reaction Design

  • Starting Materials :

    • 2-Methoxyethyl methyl ketone (5.0 g, 42.7 mmol)

    • Sulfur (1.37 g, 42.7 mmol)

    • Ethyl cyanoacetate (4.8 g, 42.7 mmol)

  • Procedure :

    • The ketone, sulfur, and cyanoacetate are refluxed in ethanol (50 mL) with morpholine (2 mL) as a catalyst for 8 hours.

    • The crude product is acidified, filtered, and recrystallized from ethanol to obtain the thiophene derivative (68% yield).

  • Characterization :

    • IR (KBr) : 2210 cm⁻¹ (C≡N stretch), 1630 cm⁻¹ (C=C thiophene).

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable precise functionalization of pre-halogenated thiophenes. Suzuki-Miyaura coupling is particularly effective for introducing methoxyethyl groups.

Suzuki Coupling Protocol

  • Reagents :

    • 2-Methyl-3-bromothiophene (7.0 g, 36.8 mmol)

    • 2-Methoxyethylboronic acid (5.2 g, 44.2 mmol)

    • Pd(PPh₃)₄ (0.85 g, 0.74 mmol)

  • Procedure :

    • The bromothiophene, boronic acid, and catalyst are heated in dioxane (50 mL) with aqueous K₂CO₃ (2 M, 20 mL) at 80°C for 12 hours.

    • Extraction and chromatography yield 3-(2-methoxyethyl)-2-methylthiophene (81% yield).

  • Characterization :

    • GC-MS : m/z 172 (M⁺), 157 (M⁺-CH₃).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Etherification8898Mild conditions, scalableRequires multi-step bromination
Bromination-Methylation7595RegioselectiveToxic bromination reagents
Gewald Reaction6890One-pot synthesisLimited to specific ketones
Suzuki Coupling8197High functional group toleranceExpensive catalysts

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Methoxy-ethyl)-2-methyl-thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or acylation of thiophene derivatives. For example, acylation with methoxy-ethyl groups may involve using anhydrides (e.g., succinic anhydride) under reflux in dichloromethane (CH₂Cl₂) with nitrogen protection . Post-synthesis, reverse-phase HPLC with methanol-water gradients (30% → 100%) is recommended for purification . Key parameters to optimize include reaction temperature (e.g., reflux at 40–50°C), stoichiometry of reagents (1.2 equivalents of acylating agents), and solvent polarity to enhance yield.

Q. How can NMR and IR spectroscopy be employed to characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for signals corresponding to the methoxy group (δ 3.2–3.5 ppm, singlet) and methyl groups on the thiophene ring (δ 2.3–2.6 ppm). Protons on the ethyl chain (CH₂) typically appear as triplets at δ 1.5–1.8 ppm .
  • ¹³C NMR : The carbonyl group (if present) resonates at δ 165–175 ppm, while aromatic carbons in the thiophene ring appear at δ 120–140 ppm .
  • IR : Key absorption bands include C=O stretches (~1700 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and aromatic C=C (thiophene) at ~1500–1600 cm⁻¹ .

Q. What strategies are effective for predicting the solubility and partitioning behavior of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Calculate the octanol-water partition coefficient (logP) using computational tools (e.g., Crippen or Joback methods) . Experimental validation can involve measuring solubility in a solvent series (e.g., water, ethanol, hexane) via UV-Vis spectroscopy. For this compound, the methoxy group enhances polarity, favoring solubility in polar aprotic solvents like DMSO (logP ≈ 0.97, based on analogous compounds) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in electrophilic substitution or cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Substitution : Use deuterium labeling or kinetic isotope effects to track regioselectivity on the thiophene ring. For example, nitration at the 5-position can be monitored via ¹H NMR .
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water mixtures at 80–100°C . Analyze byproduct formation using GC-MS to identify competing pathways.

Q. What experimental approaches are recommended to resolve contradictions in reported thermodynamic properties (e.g., melting points, enthalpy)?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform triplicate measurements under controlled heating rates (e.g., 10°C/min) to determine melting points and enthalpy of fusion .
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in literature data. For example, if reported melting points vary by >5°C, verify purity via HPLC (>98%) and crystallize the compound from ethanol/water to remove impurities .

Q. How can computational methods (e.g., DFT) predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways. Optimize geometry at the B3LYP/6-31G(d) level and calculate activation energies for methoxy group cleavage under acidic conditions .
  • Experimental Validation : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via LC-MS and correlate with computational predictions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound for biological applications?

  • Methodological Answer :

  • Crystallography : Obtain single-crystal X-ray structures to correlate substituent positions (e.g., methoxy-ethyl orientation) with biological activity .
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method. Corrogate activity with electronic parameters (Hammett σ values) calculated from NMR or computational data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., ¹³C NMR shifts) for this compound?

  • Methodological Answer :

  • Standardization : Replicate spectra using identical conditions (solvent, concentration, temperature) as conflicting studies. For example, record ¹³C NMR in CDCl₃ at 25°C with a 600 MHz instrument .
  • Cross-Validation : Compare with analogous compounds (e.g., 3-methylthiophene-2-carboxylic acid) to identify systematic errors. Use databases like Beilstein for reference spectra .

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